(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid
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Overview
Description
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid is a chiral compound with significant importance in various fields of science. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid can be achieved through several methods. One common approach involves the use of starting materials such as piperidine derivatives, which undergo a series of chemical reactions including oxidation, reduction, and hydrolysis to yield the desired product. The reaction conditions typically involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Microorganisms such as Yarrowia lipolytica are used to produce the compound in large quantities. The fermentation process is followed by isolation and purification steps, which may include adsorption on activated carbon and elution with methanol .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used in further chemical synthesis or as intermediates in pharmaceutical applications.
Scientific Research Applications
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in various biochemical pathways and its potential as a biochemical reagent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. Its unique stereochemistry allows it to bind selectively to target molecules, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-Isocitric acid: A structural isomer with similar chemical properties but different biological roles.
Picolinic acid: Another piperidine derivative with distinct applications in biochemistry.
Nicotinic acid: Known for its role in metabolism and as a vitamin.
Uniqueness
(2R,3S)-3-Hydroxy-6-oxopiperidine-2-carboxylic acid stands out due to its specific stereochemistry, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research .
Properties
Molecular Formula |
C6H9NO4 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
(2R,3S)-3-hydroxy-6-oxopiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO4/c8-3-1-2-4(9)7-5(3)6(10)11/h3,5,8H,1-2H2,(H,7,9)(H,10,11)/t3-,5+/m0/s1 |
InChI Key |
PJNXWDZCBVFCMD-WVZVXSGGSA-N |
Isomeric SMILES |
C1CC(=O)N[C@H]([C@H]1O)C(=O)O |
Canonical SMILES |
C1CC(=O)NC(C1O)C(=O)O |
Origin of Product |
United States |
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